molecular formula C18H20O3 B11754733 (3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one

(3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one

Cat. No.: B11754733
M. Wt: 284.3 g/mol
InChI Key: KGTIKCFPVQYYJL-MAUKXSAKSA-N
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Description

(3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one is a complex organic compound with a unique structure that includes a furan ring fused to a phenanthrene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one typically involves multiple steps, including the formation of the furan ring and its subsequent fusion to the phenanthrene system. Common synthetic routes may involve Diels-Alder reactions, cyclization reactions, and various functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Substitution reactions can introduce different substituents onto the furan or phenanthrene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3bR,9bS)-6-Hydroxy-7-isopropyl-9b-methyl-3b,4,10,11-tetrahydrophenanthro[1,2-c]furan-1,5(3H,9bH)-dione
  • 4-Epipallensin
  • Naphtho[1,2-b]furan-2,6(3H,4H)-dione

Uniqueness

Compared to similar compounds, (3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one stands out due to its specific methoxy and methyl substitutions, which may confer unique chemical and biological properties. These structural differences can affect its reactivity, stability, and interactions with biological targets, making it a compound of particular interest for further research and development.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(3bR,9bS)-6-methoxy-9b-methyl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one

InChI

InChI=1S/C18H20O3/c1-18-9-8-11-13(10-21-17(11)19)15(18)7-6-12-14(18)4-3-5-16(12)20-2/h3-5,15H,6-10H2,1-2H3/t15-,18+/m0/s1

InChI Key

KGTIKCFPVQYYJL-MAUKXSAKSA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC4=C2C=CC=C4OC)COC3=O

Canonical SMILES

CC12CCC3=C(C1CCC4=C2C=CC=C4OC)COC3=O

Origin of Product

United States

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